molecular formula C9H10Br2O2S B12075155 1-Bromo-3-(3-bromopropanesulfonyl)benzene

1-Bromo-3-(3-bromopropanesulfonyl)benzene

Cat. No.: B12075155
M. Wt: 342.05 g/mol
InChI Key: DBBQUAQDFDCHCF-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromopropanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 3-bromopropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3-bromopropanesulfonyl)benzene typically involves the bromination of benzene derivatives. One common method is the bromination of 1-bromo-3-nitrobenzene using dibromohydantoin in sulfuric acid . The reaction conditions are mild, and the process is suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, ensuring high yield and purity. The process involves careful control of temperature and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-bromopropanesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-(3-bromopropanesulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-(3-bromopropanesulfonyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in these interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(3-bromopropanesulfonyl)benzene is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives.

Properties

Molecular Formula

C9H10Br2O2S

Molecular Weight

342.05 g/mol

IUPAC Name

1-bromo-3-(3-bromopropylsulfonyl)benzene

InChI

InChI=1S/C9H10Br2O2S/c10-5-2-6-14(12,13)9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2

InChI Key

DBBQUAQDFDCHCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCBr

Origin of Product

United States

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